molecular formula C17H20ClN5O2 B3016652 (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 890949-12-9

(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B3016652
CAS No.: 890949-12-9
M. Wt: 361.83
InChI Key: XRTRJGMBIIHVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 3-chlorophenyl group and the pyrazolo[4,5-e]pyrimidine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Another method involves ultrasonic-assisted synthesis, which has been shown to improve reaction yields and reduce reaction times . This method utilizes ultrasonic waves to enhance the reactivity of the starting materials and promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper, nickel

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group, which may enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-3-24-15(25-4-2)10-19-16-14-9-22-23(17(14)21-11-20-16)13-7-5-6-12(18)8-13/h5-9,11,15H,3-4,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTRJGMBIIHVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.